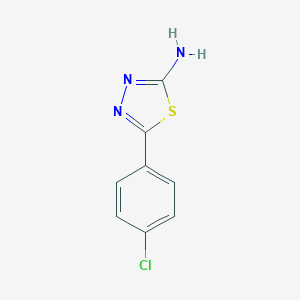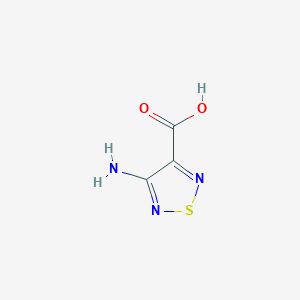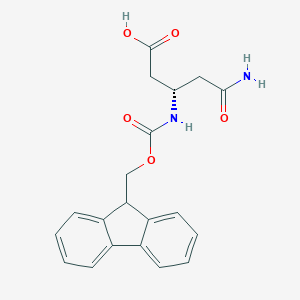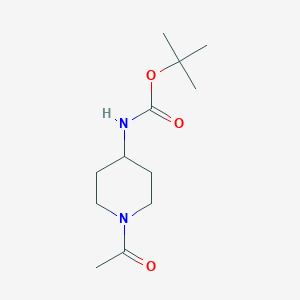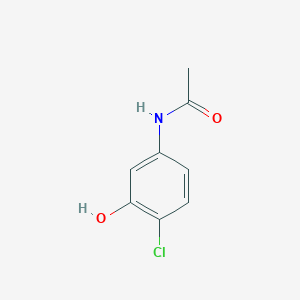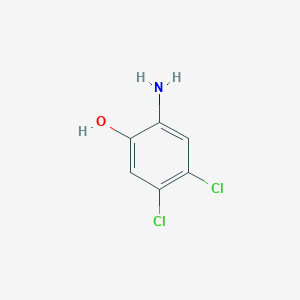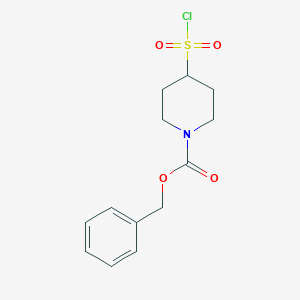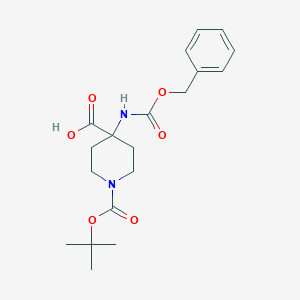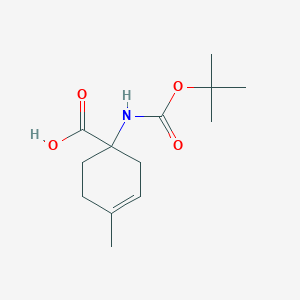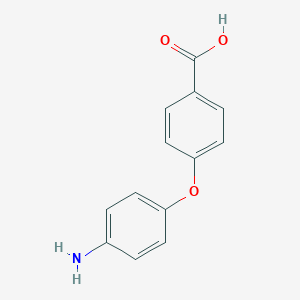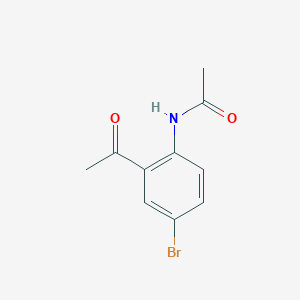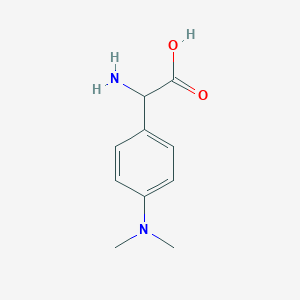![molecular formula C17H23N3O2 B112488 1-Boc-4-[(4-cyanophenyl)amino]-piperidine CAS No. 333986-52-0](/img/structure/B112488.png)
1-Boc-4-[(4-cyanophenyl)amino]-piperidine
Vue d'ensemble
Description
1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a compound with the molecular formula C17H23N3O2 . It is also known as tert-butyl 4-(4-cyanoanilino)-1-piperidinecarboxylate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, like 1-Boc-4-[(4-cyanophenyl)amino]-piperidine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst allows a simple and efficient, chemoselective mono-N-Boc protection of various structurally diverse amines with di-tert-butyl dicarbonate .Molecular Structure Analysis
The InChI code for 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is 1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 . The molecular weight of the compound is 301.39 .Chemical Reactions Analysis
The Boc group in 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.39 . It is stored at a temperature of 28°C .Applications De Recherche Scientifique
- 1-Boc-4-[(4-cyanophenyl)amino]-piperidine is a chemical compound with the CAS Number: 333986-52-0 . It has a molecular weight of 301.39 .
- This compound is often used in the field of organic synthesis .
- One of the potential applications of this compound is in the protection of amino functions . Primary amines are unique because they can accommodate two such groups . This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- The specific methods of application or experimental procedures would depend on the context of the research. For example, in the case of protecting amino functions, the compound could be used in a reaction with an amine to form a Boc-protected amine .
- The results or outcomes obtained would also depend on the specific research context. In the case of protecting amino functions, the outcome would be a Boc-protected amine, which could then be used in further reactions .
- Dual Protection of Amino Functions : This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides . In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This reagent is believed to form a six-membered imidodicarbonate .
- Proteomics Research : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Dual Protection of Amino Functions : This compound could be used in the synthesis of products containing one or two Boc-groups resulting from dual protection of amines and amides . In Boc2N-derivatives, one Boc-group is highly acid-labile and can be cleaved under very mild acidic conditions . This reagent is believed to form a six-membered imidodicarbonate .
- Proteomics Research : This compound could potentially be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Propriétés
IUPAC Name |
tert-butyl 4-(4-cyanoanilino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-10-8-15(9-11-20)19-14-6-4-13(12-18)5-7-14/h4-7,15,19H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIWINONAYEREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-cyanophenyl)amino]-piperidine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

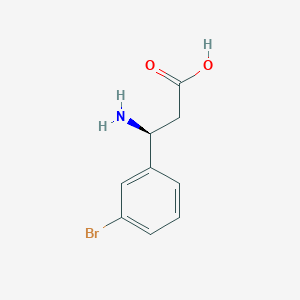
![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)
